Compound Description: 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine is a pyrimidine derivative with a piperidine ring substituent. [] The compound crystallizes with two molecules in the asymmetric unit, with varying dihedral angles between the piperidine and pyrimidine rings. [] In the crystal structure, molecules are linked through N—H⋯N hydrogen bonds, forming inversion dimers. [] These dimers are further connected by pairs of N—H⋯N hydrogen bonds to other molecules, creating a tetrameric unit. []
Compound Description: This compound is a pyrimidine derivative featuring a piperidine ring linked through an amine group at position 4. [] The piperidine ring is further substituted with a methanone group, which is connected to a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl moiety. []
Compound Description: FIMX is a thiazole-pyrimidine derivative with a benzamide group at position 2 of the thiazole ring. [] This compound exhibits a high affinity for the metabotropic glutamate receptor 1 (mGluR1), making it a promising candidate for PET imaging of the brain. []
Compound Description: This compound is a radiolabeled analogue of FIMX, where a carbon-11 atom replaces a methyl group on the benzamide ring. [] This modification allows for its use in positron emission tomography (PET) for imaging metabotropic glutamate receptor 1 (mGluR1) in the brain. []
Compound Description: This compound is a benzamide derivative featuring a pyridine ring substituted with a 1-methyl-piperidine-4-carbonyl group at the 6-position. [] This compound demonstrates analgesic properties and morphine-like behavioral traits in mice. []
Compound Description: This compound is a pyrimidine derivative with a piperidine ring linked through an amine group at position 4. [] The piperidine ring is further substituted with a (2-chlorobenzyl)-N-ethyl amino group at the nitrogen atom. [] When combined with cyclophosphamide, this compound shows high cytotoxic activity against L1210 leukemia and B16 melanoma. []
Compound Description: This compound is structurally similar to N-(2-chlorobenzyl)-N-ethyl-1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-amine but contains a benzonitrile group attached to the piperidine nitrogen via a methylene linker instead of the (2-chlorobenzyl)-N-ethyl group. [] It exhibits high cytotoxic activity against L1210 leukemia and B16 melanoma when used in combination with cyclophosphamide. []
Compound Description: This compound is also a pyrimidine derivative featuring a piperidine ring linked via an amine group at position 4. [] It bears an ethylthio group at position 2 on the pyrimidine ring and a (2,6-dichlorobenzyl)-N-methylmethaneamine group attached to the piperidine nitrogen. [] In combination with cyclophosphamide, it exhibits high cytotoxic activity against L1210 leukemia and B16 melanoma. []
Compound Description: PAP19 is an imatinib derivative that acts as a potent tyrosine kinase inhibitor. [] It specifically targets platelet-derived growth factor (PDGF) kinase, demonstrating potent antifibrotic activity by inhibiting the activation of hepatic stellate cells (HSC), which are key players in liver fibrosis. []
Compound Description: Flumatinib, an antineoplastic tyrosine kinase inhibitor, is currently under investigation in Phase I clinical trials for chronic myelogenous leukemia (CML) treatment. [] It primarily undergoes amide bond cleavage in the human body, yielding two corresponding hydrolytic products as its main metabolites. []
Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor that induces apoptosis. [] Its synergistic effects with CDK5 inhibitors have been shown to enhance cell growth inhibition and apoptosis induction in pancreatic cancer cell lines. []
Overview
2,6-Difluoro-N-{[4-methyl-6-(piperidin-1-yl) pyrimidin-2-yl] methyl} benzamide, also known as DMPPB, is a synthetic compound with the potential for various applications in scientific research, particularly in the field of pharmacology. This compound is classified as a selective dopamine D3 receptor antagonist, suggesting its potential utility in treating psychiatric and neurological disorders.
Source
DMPPB was first synthesized by Tocris Bioscience in 2012 and has since been the subject of various studies exploring its biological properties and potential therapeutic applications. The compound is cataloged under CAS number 1797968-45-6 and has a molecular formula of C18H20F2N4O with a molecular weight of 346.382 g/mol.
Classification
DMPPB belongs to the benzamide class of compounds, characterized by the presence of a benzene ring attached to an amide group. Its unique structure incorporates fluorine atoms and a piperidine moiety, which may influence its pharmacological properties.
Synthesis Analysis
Methods
The synthesis of DMPPB involves several key steps:
Protection of Amine Group: The amine group on 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine is protected to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amine is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base (such as triethylamine) to form the benzamide intermediate.
Deprotection: Finally, the protective group is removed to yield DMPPB.
Technical Details
Characterization of DMPPB is typically performed using various spectroscopic techniques:
Infrared Spectroscopy: Used to identify functional groups present in the compound.
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance Spectroscopy: Offers insights into the molecular structure and connectivity of atoms within DMPPB.
Molecular Structure Analysis
Structure
DMPPB has a complex molecular structure characterized by:
A benzamide core with two fluorine substituents at positions 2 and 6.
A piperidine ring attached to a pyrimidine moiety, which contributes to its biological activity.
The structural formula can be represented as follows:
DMPPB can undergo various chemical reactions typical for amides and aromatic compounds. Notably:
Hydrolysis: Under acidic or basic conditions, DMPPB may hydrolyze to form corresponding carboxylic acids and amines.
Substitution Reactions: The fluorine atoms can be replaced with other nucleophiles under appropriate conditions.
Technical Details
The reactivity profile of DMPPB suggests it could serve as a precursor for synthesizing more complex derivatives through functional group modifications or coupling reactions.
Mechanism of Action
DMPPB acts primarily as a selective antagonist at dopamine D3 receptors. This mechanism involves:
Binding Affinity: DMPPB binds to the D3 receptor with high affinity, blocking dopamine from activating this receptor subtype.
Neurotransmitter Modulation: By inhibiting D3 receptor activity, DMPPB may alter dopaminergic signaling pathways, which are implicated in mood regulation and cognitive functions.
This action could potentially lead to therapeutic effects in conditions like schizophrenia or depression where dopamine dysregulation occurs.
Physical and Chemical Properties Analysis
Physical Properties
DMPPB is described as a white solid with the following physical properties:
Melting Point: Approximately 203–205 °C
Solubility: Limited solubility in common solvents; specific data not available.
Chemical Properties
Key chemical properties include:
LogP (Partition Coefficient): Approximately 3.5, indicating moderate lipophilicity.
pKa Value: Approximately 7.9, suggesting it exists predominantly in its neutral form at physiological pH.
Applications
DMPPB's primary applications lie within scientific research:
Pharmacological Studies: As a selective dopamine D3 receptor antagonist, it is valuable for studying dopaminergic systems and their role in neuropsychiatric disorders.
Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting dopamine-related conditions.
Additionally, ongoing research may explore its implications in other fields such as neurobiology and medicinal chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.